methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate
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Overview
Description
Methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate is a synthetic organic compound. It features a complex structure with multiple functional groups, including bromine, methoxy, difluorophenyl, sulfanyl, hydroxy, and pyran moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate likely involves multiple steps, including:
Formation of the 3-bromo-4,5-dimethoxyphenyl moiety: This could be achieved through bromination and methoxylation reactions.
Construction of the pyran ring: This might involve cyclization reactions under acidic or basic conditions.
Introduction of the difluorophenylsulfanyl group: This could be done via nucleophilic substitution reactions.
Final esterification step: The propanoate ester could be formed through esterification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyran ring.
Substitution: The bromine and difluorophenyl groups could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Its unique structure might make it useful as a ligand in catalytic reactions.
Biology and Medicine
Drug Development: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biological Probes: It might be used as a probe to study biological pathways and molecular interactions.
Industry
Materials Science: The compound could be explored for its potential use in the development of new materials with unique properties.
Agriculture: It might be investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but lacks the pyran and difluorophenylsulfanyl groups.
Methyl 3-(4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate: Similar structure but lacks the bromine atom.
Uniqueness
The presence of multiple functional groups in methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate makes it unique. These groups can confer distinct chemical reactivity and biological activity, making the compound a valuable subject for research and development.
Properties
Molecular Formula |
C24H21BrF2O7S |
---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-[6-[(2,4-difluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]propanoate |
InChI |
InChI=1S/C24H21BrF2O7S/c1-31-19-7-12(6-16(25)24(19)33-3)15(10-21(29)32-2)23-22(30)18(28)9-14(34-23)11-35-20-5-4-13(26)8-17(20)27/h4-9,15,30H,10-11H2,1-3H3 |
InChI Key |
XPMDRMSWKRJHMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(CC(=O)OC)C2=C(C(=O)C=C(O2)CSC3=C(C=C(C=C3)F)F)O)Br)OC |
Origin of Product |
United States |
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